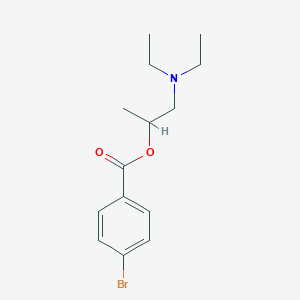
1-(Diethylamino)propan-2-yl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl 4-bromobenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is used to protect against a variety of insect bites, including mosquitoes, ticks, fleas, and chiggers.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)propan-2-yl 4-bromobenzoate is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect carbon dioxide, lactic acid, and other chemicals that are produced by humans and other animals. This makes it difficult for the insect to locate its prey.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in the insect's nervous system, which may contribute to its insect repellent properties. This compound has also been shown to have an effect on the behavior of certain insects, such as mosquitoes, which may contribute to its effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diethylamino)propan-2-yl 4-bromobenzoate has several advantages for use in lab experiments. It is a widely available and inexpensive insect repellent that is effective against a wide range of insects. It is also relatively easy to use and does not require any special equipment. However, there are also some limitations to the use of this compound in lab experiments. It can be toxic to certain animals, such as fish and amphibians, and care must be taken to avoid contamination of experimental samples.
Orientations Futures
For research on 1-(Diethylamino)propan-2-yl 4-bromobenzoate include the development of new insect repellents, the study of its ecological impact, and further research on its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(Diethylamino)propan-2-yl 4-bromobenzoate involves a two-step process. The first step involves the reaction of diethylamine with 4-bromobenzoic acid to form the intermediate this compound. The second step involves the reaction of the intermediate with thionyl chloride to form this compound.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl 4-bromobenzoate has been extensively studied for its insect repellent properties. It is used in a variety of products, including sprays, lotions, and wipes. This compound is effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. It is also effective against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 4-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-6-8-13(15)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
Clé InChI |
YGEFIJNKXDWELI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294838.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B294848.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

